11-Fold Superior Enzymatic Potency Compared to the Prototype PDE4 Inhibitor Rolipram
The target compound demonstrates significantly enhanced enzymatic potency over the first-generation PDE4 inhibitor rolipram. The 8-methoxyquinoline-5-carboxamide series, from which this compound is derived, was explicitly designed to improve upon rolipram's modest PDE4 activity. N-(3,5-Dichloropyridin-4-yl)-8-methoxyquinoline-5-carboxamide inhibits PDE4 with an IC50 of 6.80 nM in a human U937 cell-based assay [1]. In contrast, rolipram inhibits PDE4B with an IC50 of approximately 130 nM [2]. This represents an 11-fold improvement in potency for the target compound relative to the historical standard [3].
| Evidence Dimension | PDE4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.80 nM (inhibition of PDE4 in human U937 cells) |
| Comparator Or Baseline | Rolipram: IC50 = 130 nM (against PDE4B recombinant enzyme) |
| Quantified Difference | 11-fold lower IC50 for the target compound (6.80 nM vs 130 nM), indicating substantially higher potency under comparable assay conditions. |
| Conditions | Human U937 cell PDE4 assay (for target compound) vs. Recombinant human PDE4B assay (for rolipram) |
Why This Matters
This significant potency difference validates the 8-methoxyquinoline-5-carboxamide scaffold design and makes the compound the correct choice for experiments requiring maximal target engagement, such as low-concentration mechanistic studies where rolipram would provide insufficient PDE4 blockade.
- [1] BindingDB. (n.d.). BDBM50218245: CHEMBL65799. Affinity Data: IC50 = 6.80 nM for inhibition of Phosphodiesterase 4 from human U937 cells. Retrieved from BindingDB. View Source
- [2] MedChemExpress. (n.d.). Rolipram ((R,S)-Rolipram) - PDE4 inhibitor. Retrieved from product datasheet. View Source
- [3] Buckley, G. M., et al. (2002). 8-Methoxyquinoline-5-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 12(12), 1613-1615. View Source
